molecular formula C17H15IO3 B5080317 2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol

2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol

Cat. No.: B5080317
M. Wt: 394.20 g/mol
InChI Key: RIQILYVCSSYOQI-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol is an organic compound that features a phenol group substituted with an iodine atom and a bis(5-methylfuran-2-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol typically involves the reaction of 5-methylfurfural with appropriate reagents to form the bis(5-methylfuran-2-yl)methyl group. This intermediate is then reacted with 4-iodophenol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated phenols .

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the iodine atom and furan rings may participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bis(5-methylfuran-2-yl)methyl group and the iodine-substituted phenol. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IO3/c1-10-3-7-15(20-10)17(16-8-4-11(2)21-16)13-9-12(18)5-6-14(13)19/h3-9,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQILYVCSSYOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C=CC(=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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